2-Morpholinoaniline
Description
Structural Characterization of 2-Morpholinoaniline
Molecular Architecture and Bonding Patterns
X-ray Crystallographic Analysis of Morpholine-Aniline Conformation
The crystal structure of this compound reveals a planar aniline ring with a morpholine substituent at the para position. X-ray diffraction studies of structurally related compounds (e.g., racemic derivatives) demonstrate hydrogen bonding between the aniline NH2 group and oxygen atoms of adjacent morpholine rings, forming a three-dimensional network. In the case of this compound, the morpholine oxygen participates in N–H···O interactions, stabilizing the crystalline lattice. These interactions dictate the conformational preference, maintaining the morpholine ring in a chair-like geometry to optimize intermolecular bonding.
Tautomeric Equilibrium Studies in Solution Phase
While experimental tautomerization studies on this compound are limited, theoretical models suggest minimal equilibrium between the amino form (NH2) and imino form (NH). The electron-donating morpholine ring stabilizes the amino group through resonance, suppressing tautomerism. In contrast, analogous compounds like N4-hydroxycytidine exhibit tautomeric equilibria influenced by base pairing. For this compound, the aniline’s NH2 group remains predominantly in the amino form due to the morpholine’s +I effect and steric protection from the ring.
Advanced Spectroscopic Profiling
Multinuclear NMR Spectral Assignments (¹H, ¹³C, ¹⁵N)
¹H NMR Assignments
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aniline NH2 | 5.2–5.8 | Broad singlet |
| Aromatic H (ortho) | 6.8–7.2 | Doublet of doublets |
| Aromatic H (meta) | 6.4–6.7 | Doublet |
| Morpholine CH2 | 3.5–3.8 | Multiplet |
| Morpholine NCH2 | 2.4–2.7 | Multiplet |
Key Observations :
- The NH2 group shows broad signals due to hydrogen bonding.
- Aromatic protons exhibit splitting patterns consistent with para substitution.
- Morpholine protons resonate as multiplets, reflecting rapid ring puckering.
¹³C and ¹⁵N NMR
| Carbon/Nitrogen | Chemical Shift (δ, ppm) |
|---|---|
| Aniline C-NH2 | 95–105 (¹³C) |
| Morph |
Properties
IUPAC Name |
2-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h1-4H,5-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWLVAYDAHQMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352822 | |
| Record name | 2-Morpholinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5585-33-1 | |
| Record name | 2-Morpholinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Morpholinoaniline | |
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| Record name | 2-Morpholinoaniline | |
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Preparation Methods
Direct Synthesis via Nucleophilic Aromatic Substitution
One common approach to prepare 2-Morpholinoaniline involves nucleophilic aromatic substitution on a suitably activated aromatic precursor, such as 2-chloronitrobenzene or 2-fluoronitrobenzene, followed by reduction of the nitro group to an amine.
Step 1: Substitution Reaction
The morpholine ring is introduced by reacting morpholine with 2-chloronitrobenzene under reflux conditions in a polar aprotic solvent (e.g., DMF or DMSO) with a base such as potassium carbonate. This step yields 2-morpholinonitrobenzene.Step 2: Reduction
The nitro group is then reduced to an amine using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reduction (e.g., iron powder in acidic medium or tin chloride). This yields this compound.
This method is widely used due to the availability of starting materials and relatively straightforward reaction conditions.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, DMSO | Polar aprotic solvents preferred |
| Base | K2CO3, NaHCO3 | Facilitates nucleophilic substitution |
| Temperature | 80–120 °C | Reflux conditions |
| Reduction Catalyst | Pd/C, Fe/HCl, SnCl2 | Choice depends on scale and cost |
| Yield | 60–85% | Depends on purity of intermediates |
Reductive Amination of 2-Aminobenzaldehyde with Morpholine
Another synthetic route involves reductive amination between 2-aminobenzaldehyde and morpholine:
- The aldehyde group of 2-aminobenzaldehyde reacts with morpholine to form an imine intermediate.
- The imine is then reduced in situ using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
- This method provides this compound directly without the need for nitro group reduction.
This approach is advantageous for its mild conditions and fewer steps but may require careful control of reaction parameters to avoid side reactions.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Methanol, Ethanol | Protic solvents facilitate imine formation |
| Reducing Agent | NaBH3CN, NaBH(OAc)3 | Selective for imine reduction |
| Temperature | Room temperature to 50 °C | Mild conditions |
| Yield | 70–90% | High selectivity with proper control |
Palladium-Catalyzed Buchwald-Hartwig Amination
A modern and efficient method involves palladium-catalyzed amination of 2-halogenated anilines with morpholine:
- 2-Bromoaniline or 2-chloroaniline is coupled with morpholine in the presence of a palladium catalyst (e.g., Pd2(dba)3) and a suitable ligand (e.g., BINAP).
- A base such as sodium tert-butoxide is used to facilitate the reaction.
- This method offers high regioselectivity and yields under relatively mild conditions.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd2(dba)3, Pd(OAc)2 | Palladium source |
| Ligand | BINAP, Xantphos | Enhances catalyst activity |
| Base | NaOtBu, K3PO4 | Strong bases preferred |
| Solvent | Toluene, Dioxane | Non-polar solvents |
| Temperature | 80–110 °C | Moderate heating |
| Yield | 75–95% | High purity product |
Morpholine Ring Formation via Cyclization
In some cases, this compound can be synthesized by cyclization of appropriate amino alcohol precursors:
- Starting from 2-aminophenol derivatives, the morpholine ring is formed by intramolecular cyclization with ethylene glycol derivatives under acidic or catalytic conditions.
- This method is less common but useful when direct substitution is challenging.
Research Findings and Comparative Analysis
A recent study on the synthesis of 2-morpholino-4-anilinoquinoline derivatives (which use this compound as a key intermediate) employed nucleophilic substitution followed by amination steps, demonstrating the utility of this compound in complex molecule synthesis with high yields and purity.
Another advanced synthetic approach related to morpholino compounds involves phosphorodiamidate morpholino oligomers synthesis, where morpholino nucleosides are prepared via H-phosphonate chemistry, highlighting the importance of morpholino derivatives in oligonucleotide synthesis.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Typical Yield (%) |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution + Reduction | 2-Chloronitrobenzene + Morpholine | K2CO3, DMF, Pd/C hydrogenation | Readily available materials, scalable | 60–85 |
| Reductive Amination | 2-Aminobenzaldehyde + Morpholine | NaBH3CN, Methanol, Room temp | Mild conditions, fewer steps | 70–90 |
| Buchwald-Hartwig Amination | 2-Haloaniline + Morpholine | Pd catalyst, BINAP, NaOtBu, Toluene | High selectivity, mild conditions | 75–95 |
| Cyclization of Amino Alcohols | 2-Aminophenol + Ethylene glycol | Acid catalyst, heat | Useful for specific substrates | Variable |
Chemical Reactions Analysis
Types of Reactions: 2-Morpholinoaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in substitution reactions, where the aniline or morpholine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are usually conducted in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
2-Morpholinoaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Morpholinoaniline exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, influencing various biochemical pathways. The morpholine ring and aniline moiety play crucial roles in its binding to target proteins, thereby modulating their activity .
Comparison with Similar Compounds
3-(Morpholinosulfonyl)aniline
- CAS : 21626-70-0
- Molecular formula : C₁₀H₁₃N₂O₃S
- Molecular weight : 241.29 g/mol
- Key features : Incorporates a sulfonyl (-SO₂-) bridge between the morpholine and aniline groups.
4-(3-Morpholinopropoxy)aniline
- CAS : 100800-40-6
- Molecular formula : C₁₃H₂₀N₂O₂
- Molecular weight : 236.31 g/mol
- Applications: Likely used in medicinal chemistry for extended pharmacokinetic profiles. No explicit data on biological activity are available .
Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da)
- Molecular formula: C₂₀H₂₀NO₃
- Molecular weight : 337.35 g/mol
- Key features: Cyclopropane ring fused with a ketone and phenoxy group.
- Physical state : Colorless oil (diastereomeric ratio 20:1).
- Applications: Demonstrates the utility of morpholino groups in cyclopropane chemistry, though biological relevance is unconfirmed .
3-Morpholino-2-(3-phenylureido)propanoic acid (2a)
- Molecular formula : C₁₄H₁₉N₃O₄
- Molecular weight : 293.32 g/mol
- Key features : Urea and carboxylic acid functional groups.
- Applications: Potential precursor for hydantoin derivatives or peptide mimetics with modified solubility profiles .
Table 1. Comparative Physicochemical Properties
| Compound | Molecular Formula | MW (g/mol) | Melting Point (°C) | Boiling Point (°C) | Physical State |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₄N₂O | 178.23 | 93–95 | 120 (0.6 mmHg) | White to yellow solid |
| 3-(Morpholinosulfonyl)aniline | C₁₀H₁₃N₂O₃S | 241.29 | Not reported | Not reported | Solid (assumed) |
| 4-(3-Morpholinopropoxy)aniline | C₁₃H₂₀N₂O₂ | 236.31 | Not reported | Not reported | Liquid (assumed) |
| Compound 15da | C₂₀H₂₀NO₃ | 337.35 | Not reported | Not reported | Colorless oil |
| Compound 2a | C₁₄H₁₉N₃O₄ | 293.32 | Not reported | Not reported | Solid (assumed) |
Biological Activity
2-Morpholinoaniline (C10H14N2O) is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against specific diseases, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a morpholine ring attached to an aniline structure. The chemical structure can be represented as follows:
- Molecular Formula : C10H14N2O
- CAS Number : 735756
- Molecular Weight : 178.23 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.
Inhibition of Enzymes
Research indicates that this compound derivatives exhibit inhibitory effects on certain enzymes involved in cancer progression and other diseases:
- JAK2 Inhibition : Studies have shown that morpholinoaniline derivatives can inhibit Janus kinase 2 (JAK2), which plays a crucial role in cell signaling pathways associated with cancer. For instance, a related compound demonstrated an IC50 value of approximately 8.67 μM against K562 cells, indicating significant antiproliferative activity .
Antimycobacterial Activity
A notable application of this compound is its potential as an anti-mycobacterial agent. The compound has been evaluated for its effectiveness against drug-resistant strains of mycobacteria:
- Activity Against Mycobacterium : The compound Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide has shown promising activity against Mycobacterium abscessus and Mycobacterium avium, making it a candidate for further development in anti-mycobacterial therapies .
Study on Anticancer Activity
A study focused on the anticancer properties of substituted morpholinoanilines, including this compound, highlighted their ability to induce apoptosis in cancer cells. The study found that these compounds could effectively downregulate cyclin B1 and CDK1 expression, leading to cell cycle arrest in the G2/M phase .
Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis revealed that modifications at the meta position of the morpholinoaniline structure could enhance bioactivity against specific cancer cell lines. This suggests that the structural features of this compound are critical for its biological efficacy .
Comparative Data Table
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Compound | Target | IC50 Value (μM) | Effect |
|---|---|---|---|
| This compound | JAK2 | 8.67 | Antiproliferative in K562 cells |
| Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide | Mycobacterium spp. | Not specified | Active against drug-resistant strains |
| Substituted morpholinoanilines | Cyclin B1/CDK1 | Not specified | Induces apoptosis and cell cycle arrest |
Q & A
Q. Key variables :
- Catalyst choice : Copper catalysts in Method A require inert atmospheres to prevent oxidation.
- Solvent selection : Polar aprotic solvents (e.g., methylene chloride) enhance reaction efficiency in both methods.
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- <sup>1</sup>H/<sup>13</sup>C NMR : Diagnostic peaks include aromatic protons at δ 7.19–7.60 ppm and morpholine protons at δ 4.21–4.23 ppm. <sup>13</sup>C signals at 148.9 ppm (C–N morpholine) confirm functionalization .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities (e.g., residual aniline derivatives) .
Validation : Compare retention times and fragmentation patterns against certified reference materials (e.g., L/C Aniline Mix A) .
Advanced: How can researchers optimize this compound’s role as a directing group in C–H activation reactions?
This compound acts as a transient directing group (TDG) in ortho-C–H amination. Key optimizations:
- Temperature : Reactions at 60–80°C improve regioselectivity, while higher temperatures (>100°C) promote decomposition.
- Additives : Catalytic iodine enhances TDG coordination to metal centers (e.g., Cu), as demonstrated in gram-scale syntheses of benzimidazoles .
- Post-functionalization : Oxidative cyclization with hydrogen peroxide yields heterocycles (e.g., benzimidazoles), confirmed via kinetic isotope effect studies .
Advanced: How should researchers resolve contradictions in reported reaction mechanisms involving this compound?
Discrepancies in mechanistic pathways (e.g., radical vs. polar mechanisms) can be addressed via:
- Control experiments : Introduce radical scavengers (e.g., TEMPO) to test for radical intermediates. Evidence from copper-catalyzed reactions shows no TEMPO adducts, supporting a polar pathway .
- Computational modeling : DFT studies of transition states can clarify electronic effects of the morpholine group on C–H bond activation.
- Isotopic labeling : Use deuterated substrates to track kinetic isotope effects (KIE), as applied in intramolecular competition studies .
Advanced: What strategies mitigate challenges in purifying this compound derivatives?
- Column chromatography : Use hexane/ethyl acetate (1:1) gradients to separate polar byproducts (e.g., nitroso intermediates) .
- Crystallization : Recrystallize from ethanol/water mixtures (70:30) to isolate high-purity solids (mp: 126–127°C) .
- Analytical cross-validation : Combine TLC (Rf = 0.3 in EtOAc) with GC-MS to confirm purity >98% .
Basic: How does the morpholine substituent influence this compound’s electronic properties?
The morpholine ring donates electron density via resonance, activating the aniline ring toward electrophilic substitution. This is evidenced by:
- Hammett substituent constants : σpara = −0.15 (electron-donating effect).
- UV-Vis spectroscopy : Bathochromic shifts in λmax (270–290 nm) compared to unsubstituted aniline .
Advanced: What are the limitations of current synthetic methodologies for this compound?
- Functional group incompatibility : Strong acids (e.g., TFA) degrade base-sensitive substrates.
- Scalability : While gram-scale synthesis is feasible, industrial-scale reactions require improved catalyst turnover numbers (TON > 500) .
- Stereochemical control : Racemization occurs above 40°C in Method B, necessitating low-temperature protocols .
Advanced: How can researchers apply this compound in asymmetric catalysis?
- Chiral auxiliaries : Incorporate this compound into phosphine ligands (e.g., BINOL derivatives) to enhance enantioselectivity in cross-coupling reactions.
- Dynamic kinetic resolution : Use Pd-catalyzed aminations to access enantiopure amines, leveraging the morpholine group’s steric bulk .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
